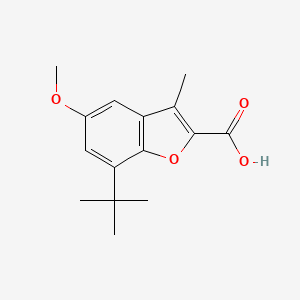

7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-10-6-9(18-5)7-11(15(2,3)4)13(10)19-12(8)14(16)17/h6-7H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGWLRVNCPOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2C(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS No. 1097095-73-2) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and antifungal activities.

- Molecular Formula : C15H18O4

- Molecular Weight : 262.30 g/mol

- Melting Point : 208-210 °C

- Purity : ≥95% .

Synthesis

The synthesis of benzofuran derivatives, including this compound, typically involves multi-step reactions starting from simpler aromatic compounds. The detailed synthetic pathways often utilize various reagents and catalysts to achieve the desired functionalization at specific positions on the benzofuran ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. The structure of this compound suggests that it may interact with cellular targets involved in cancer progression.

A comparative analysis of similar compounds showed that modifications at the C–3 position of the benzofuran ring significantly enhance antiproliferative activity against various cancer cell lines. For instance:

- Compounds with a methoxy group at C–6 exhibited 2–4 times greater potency than their unsubstituted counterparts.

- The introduction of a methyl group at C–3 was found to increase activity substantially compared to other substituents .

| Compound | C–3 Substituent | C–6 Substituent | Activity Increase |

|---|---|---|---|

| 10g | H | H | Baseline |

| 10h | Me | OMe | 2–4 times |

| 10j | H | OMe | 3–10 times |

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been explored. Compounds similar to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, some benzofuran derivatives have shown antifungal activity. Studies indicate that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The effectiveness often correlates with specific structural features, including the presence and position of methoxy groups .

Case Studies

- Antitumor Efficacy : A study evaluated the effect of modified benzofurans on HepG2 hepatoblastoma cells, revealing that certain derivatives significantly suppressed cell proliferation by targeting key signaling pathways involved in tumor growth.

- Bacterial Inhibition : Another investigation assessed the minimum inhibitory concentrations (MIC) of various benzofuran derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating promising results that warrant further exploration.

Chemical Reactions Analysis

Cyclization Reactions

The benzofuran scaffold is synthesized via cyclization strategies. Acid-catalyzed cyclization of keto-ester precursors or palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are commonly employed. For example:

-

Acid-catalyzed cyclization : Propargyl ether intermediates undergo intramolecular cyclization in the presence of sulfuric acid to form the benzofuran ring.

-

Palladium-mediated reactions : Alkynyl precursors react with aryl halides to construct the fused ring system under mild conditions.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in classic acid-derived reactions:

Methoxy Group Demethylation

The methoxy group undergoes demethylation with strong Lewis acids (e.g., BBr₃ in CH₂Cl₂), yielding a phenolic intermediate . This reaction is critical for introducing hydroxyl groups for further functionalization.

Halogenation

Electrophilic aromatic substitution occurs at the benzofuran ring’s activated positions:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the 4-position of the benzofuran ring .

-

Iodination : I₂ in dichloromethane introduces iodine at the 3-position under mild conditions .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving decarboxylation and tert-butyl group cleavage . The compound’s stability under acidic/basic conditions is summarized below:

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Aqueous HCl (1M) | Stable for 24h (25°C) | No significant decomposition |

| Aqueous NaOH (1M) | Partial hydrolysis (48h) | Ester/amide bond cleavage (if present) |

| UV Light | Moderate degradation (72h) | Radical-mediated oxidation of the furan ring |

Key Reaction Data Table

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility: The tert-butyl group in the target compound enhances lipophilicity compared to smaller substituents like methyl (e.g., in 2-(5-fluoro-7-methyl-...)) or methylsulfanyl groups. This may improve membrane permeability but reduce aqueous solubility . In contrast, the fluoro substituent in the analogous compound (C₁₄H₁₃FO₃S) is electron-withdrawing, which could enhance metabolic stability or binding affinity .

Hydrogen Bonding and Crystal Packing :

- The carboxylic acid group in both the target compound and 2-(5-fluoro-7-methyl-...) facilitates intermolecular hydrogen bonding. For the latter, this results in centrosymmetric dimers in the crystal lattice, as confirmed by X-ray diffraction . Similar behavior is expected for the target compound, though its tert-butyl group may disrupt packing efficiency due to steric hindrance.

Synthetic Challenges :

- The discontinuation of the target compound (CymitQuimica) contrasts with active analogs like 2-(5-fluoro-7-methyl-...), which is synthesized via hydrolysis of ester precursors . The tert-butyl group’s bulk may complicate synthetic routes or purification steps .

Pharmacological Potential

- Antimicrobial and Antitumor Activity : Derivatives like 2-(5-fluoro-7-methyl-3-methylsulfanyl-...) exhibit broad-spectrum bioactivity attributed to the benzofuran scaffold and electronegative substituents (e.g., fluorine) . The target compound’s methoxy and tert-butyl groups may modulate similar pathways but with unverified efficacy.

- Structural Insights : The planar benzofuran core (observed in C₁₂H₁₄O₂) is critical for binding to biological targets. Modifications like tert-butyl or methylsulfanyl groups could alter steric interactions with enzymes or receptors .

Preparation Methods

Formation of the Benzofuran Core

The benzofuran ring is often synthesized via intramolecular cyclization of phenolic esters or acids activated as acyl chlorides or mixed anhydrides. A representative method includes:

- Conversion of the carboxylic acid to an activated derivative (e.g., acyl chloride, mixed anhydride) using reagents such as methanesulfonyl chloride or acetic anhydride.

- Intramolecular cyclization under reflux in an organic solvent like toluene or dichloroethane in the presence of an organic base.

- The reaction typically proceeds at elevated temperatures (70–100 °C) for several hours (3–12 h), often with CO2 evolution indicating ring closure.

Introduction of the tert-Butyl Group

The tert-butyl substituent at position 7 can be introduced via Friedel-Crafts alkylation or by using tert-butyl-substituted phenol derivatives as starting materials. Alkylation conditions generally involve:

- Use of tert-butyl chloride or tert-butyl alcohol with Lewis acid catalysts (e.g., AlCl3).

- Controlled temperature to avoid polyalkylation.

Methoxylation at Position 5

Methoxy substitution is typically achieved by methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3). For instance, methylation of 5-hydroxybenzofuran derivatives yields 5-methoxy substituted products.

Methyl Group at Position 3

The methyl group at position 3 can be introduced via methylation of the benzofuran ring or by starting with 2-methylbenzofuran derivatives. Methylation can be performed using methyl halides or via selective functional group transformations.

Carboxylation at Position 2

The carboxylic acid group at position 2 is installed either by:

- Direct carboxylation of a methyl group via oxidation.

- Using substituted benzofuran precursors already bearing the carboxylic acid or ester group at position 2, followed by hydrolysis if necessary.

Representative Preparation Process (Based on Patent WO2011099010A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of carboxylic acid | Conversion to acyl sulfonate or mixed anhydride using tosylating agents or acetic anhydride | 70–90 °C, 1–10 h |

| 2 | Intramolecular cyclization | Reflux in organic solvent (toluene, dichloroethane) with organic base | 1–20 h, CO2 evolution observed |

| 3 | Introduction of substituents | Friedel-Crafts alkylation for tert-butyl; methylation for methoxy groups | Lewis acid catalysts for alkylation; dimethyl sulfate for methylation |

| 4 | Purification | Chromatography and crystallization | Solvent systems include chloroform/methanol mixtures |

This method emphasizes the use of activated acid derivatives to facilitate ring closure and subsequent functionalization.

Additional Research Findings

- Halogenation of methylbenzofuran derivatives can provide intermediates for further substitution, such as bromination or chlorination at positions 4 and 6, which can be leveraged for nucleophilic substitution reactions.

- Amino derivatives of benzofuran carboxylates have been synthesized via nucleophilic substitution on halogenated intermediates, indicating the versatility of the benzofuran scaffold for further functionalization.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Carboxylic acid activation | Tosylation, mixed anhydride formation | Tosyl chloride, acetic anhydride, 70–90 °C | Facilitates cyclization |

| Benzofuran ring closure | Intramolecular cyclization | Reflux in toluene or dichloroethane with base | Formation of benzofuran core |

| tert-Butyl substitution | Friedel-Crafts alkylation | tert-Butyl chloride, AlCl3 | Selective alkylation at position 7 |

| Methoxy substitution | Methylation of phenol | Dimethyl sulfate, K2CO3 | Conversion of hydroxy to methoxy |

| Methyl group introduction | Methylation or use of methyl-substituted precursors | Methyl iodide or methyl halides | Position 3 methylation |

| Purification | Chromatography and crystallization | Chloroform/methanol eluents, ethanol crystallization | High purity product |

Q & A

Q. What are the established synthetic routes for 7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, and how do reaction conditions impact yield?

The synthesis typically involves multi-step strategies, including:

- Conjugate addition and alkylation : A method adapted from asymmetric synthesis of related benzofuran derivatives uses tert-butyl esters and lithium amides to install stereogenic centers. For example, alkylation of β-amino esters under anhydrous THF at controlled temperatures (e.g., 0–50°C) ensures regioselectivity .

- Cyclization and functionalization : Phenolic precursors (e.g., 2-allyl-4-methyl-6-(o-tolyl)phenol) undergo cyclization using tetrabutylammonium fluoride as a catalyst in THF at 50°C for 24 hours, achieving ~78% yield. Purification via silica gel chromatography (hexane:ethyl acetate) is critical .

- Ester hydrolysis : Ethyl or methyl esters of benzofuran carboxylic acids are hydrolyzed using KOH in methanol/water under reflux (5–10 hours), followed by acidification and extraction (e.g., chloroform) .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy and tert-butyl groups show distinct signals at δ 3.8–4.0 (OCH₃) and δ 1.3–1.5 (C(CH₃)₃) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯O interactions) .

- HPLC and TLC : Monitor reaction progress and purity (e.g., Rf = 0.65 in ethyl acetate) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl moiety enhances:

- Lipophilicity : Increases logP, improving membrane permeability for biological assays .

- Steric hindrance : Reduces reactivity at the 7-position, directing functionalization to the 5-methoxy or 3-methyl groups .

- Thermal stability : Higher decomposition temperatures compared to non-alkylated analogs (e.g., mp >150°C) .

Advanced Research Questions

Q. What strategies optimize the selectivity of derivatization at the 3-methyl or 5-methoxy positions?

- Protecting groups : Use benzyl or Fmoc groups to block reactive sites (e.g., NaH/THF for selective deprotonation of phenolic –OH) .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets halogenated intermediates (e.g., bromo-substituted analogs) .

- pH-controlled reactions : Acidic conditions favor ester hydrolysis, while basic conditions promote nucleophilic substitutions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

- Substituent variation : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to assess steric effects on target binding .

- Bioisosteric replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

- Pharmacophore modeling : Map hydrogen-bond donors/acceptors (e.g., carboxylate group) to optimize interactions with enzymes like dihydroorotate dehydrogenase .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Catalyst discrepancies : Yields vary with catalysts (e.g., 71% using column chromatography vs. 78% with silica gel purification) due to byproduct formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but reduce selectivity in alkylation steps .

- Resolution methods : Recrystallization (e.g., solvent diffusion) vs. chromatography can alter purity and yield .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic/basic buffers, UV light, and oxidants (e.g., H₂O₂) to identify degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.